

Application Notes: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Creosote Fingerprinting

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Compound of Interest

Compound Name: Creosote

Cat. No.: B1164894

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Introduction

Creosote is a complex mixture of several hundred to over a thousand chemical compounds, primarily derived from the distillation of coal tar.[1][2] It is widely used as a wood preservative for applications such as railway sleepers and utility poles.[1][3] Due to its complex composition and the presence of toxic and environmentally harmful compounds like polycyclic aromatic hydrocarbons (PAHs), phenols, and heterocyclic compounds, detailed chemical characterization is crucial for environmental forensics, quality control, and toxicological assessment.[1] Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to traditional one-dimensional GC, making it ideal for the detailed fingerprinting of complex samples like **creosote**. This application note describes a protocol for the fingerprinting of **creosote** using GCxGC coupled with a time-of-flight mass spectrometer (TOFMS).

Principle of GCxGC

GCxGC utilizes two columns with different stationary phases to separate a sample in two dimensions. The effluent from the first-dimension (¹D) column is trapped, focused, and then rapidly re-injected onto the second-dimension (²D) column by a modulator. This process occurs repeatedly throughout the analysis, generating a two-dimensional chromatogram with significantly increased peak capacity and structured separation, where chemically similar compounds tend to elute in specific regions of the 2D plot.

Experimental Protocols

1. Sample Preparation

- **Sample Dilution:** Accurately weigh approximately 10 mg of the **creosote** sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (DCM) or toluene.
- **Internal Standard Spiking:** Add an appropriate internal standard solution (e.g., a mixture of deuterated PAHs such as naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12) to the diluted sample to allow for quantification.
- **Filtration:** Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

2. GCxGC-TOFMS Instrumentation and Conditions

A typical GCxGC-TOFMS system consists of a gas chromatograph equipped with a modulator and coupled to a time-of-flight mass spectrometer.

Parameter	Condition
Injection	
Injector Type	Split/Splitless
Injection Volume	1.0 µL
Inlet Temperature	280 °C
Split Ratio	100:1
First Dimension (1D) Column	
Column Type	Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl polysilphenylene-siloxane)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	40 °C (hold 1 min), ramp to 320 °C at 3 °C/min, hold 5 min
Modulator	
Type	Thermal or Flow Modulator
Modulation Period	6 s
Hot Pulse Duration	0.6 s
Cool Time between Stages	2.4 s
Second Dimension (2D) Column	
Column Type	Polar (e.g., 1.5 m x 0.15 mm ID, 0.15 µm film thickness; 50% phenyl polysilphenylene-siloxane)
Oven Program	Offset of +10 °C relative to the main oven
Time-of-Flight Mass Spectrometer (TOFMS)	
Ionization Mode	Electron Ionization (EI)

Ionization Energy	70 eV
Mass Range	45-550 amu
Acquisition Rate	200 spectra/s
Source Temperature	250 °C
Transfer Line Temperature	300 °C

Data Presentation

The analysis of a **creosote** sample by GCxGC-TOFMS can identify and quantify hundreds to over a thousand individual compounds. The following table summarizes the quantitative data for selected representative compounds from different chemical classes typically found in **creosote**. Concentrations are examples and will vary depending on the specific **creosote** sample.

Compound Class	Compound	CAS Number	Retention Time (¹ D x ² D) (min)	Concentration (mg/g)
Polycyclic Aromatic Hydrocarbons (PAHs)	Naphthalene	91-20-3	15.2 x 2.1	55.2
	Acenaphthene	83-32-9	22.8 x 2.5	21.7
	Fluorene	86-73-7	25.1 x 2.6	30.1
	Phenanthrene	85-01-8	31.5 x 3.0	45.8
	Anthracene	120-12-7	31.7 x 3.2	8.9
	Fluoranthene	206-44-0	39.8 x 3.8	35.4
	Pyrene	129-00-0	41.2 x 4.0	28.6
	Chrysene	218-01-9	49.5 x 4.5	15.3
Phenols	Phenol	108-95-2	10.5 x 3.5	12.5
o-Cresol	95-48-7	12.1 x 3.8	28.8	
m-Cresol	108-39-4	12.3 x 3.9	37.7	
p-Cresol	106-44-5	12.4 x 3.9	13.1	
Nitrogen Heterocycles	Quinoline	91-22-5	20.1 x 4.2	7.8
	Isoquinoline	119-65-3	20.3 x 4.3	4.2
	Carbazole	86-74-8	38.2 x 5.1	11.5
Sulfur Heterocycles	Dibenzothiophene	132-65-0	33.5 x 4.8	9.3
Oxygen Heterocycles	Dibenzofuran	132-64-9	28.9 x 4.1	10.2

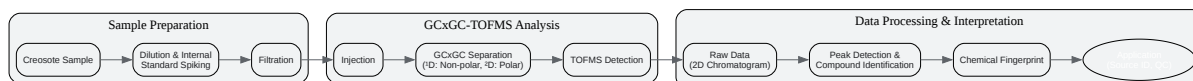
Data Analysis and Fingerprinting

Data processing is a critical step in GCxGC analysis. Specialized software is used to perform peak detection, deconvolution, and library matching to identify the individual compounds. The resulting comprehensive chemical profile serves as a "fingerprint" of the **creosote** sample. This fingerprint can be used for:

- Source Apportionment: Comparing the fingerprints of environmental samples to those of potential **creosote** sources to identify the origin of contamination.
- Quality Control: Ensuring the consistency of **creosote** batches from a manufacturing process.
- Weathering Studies: Assessing the environmental fate of **creosote** by monitoring changes in its chemical composition over time.

Visualization

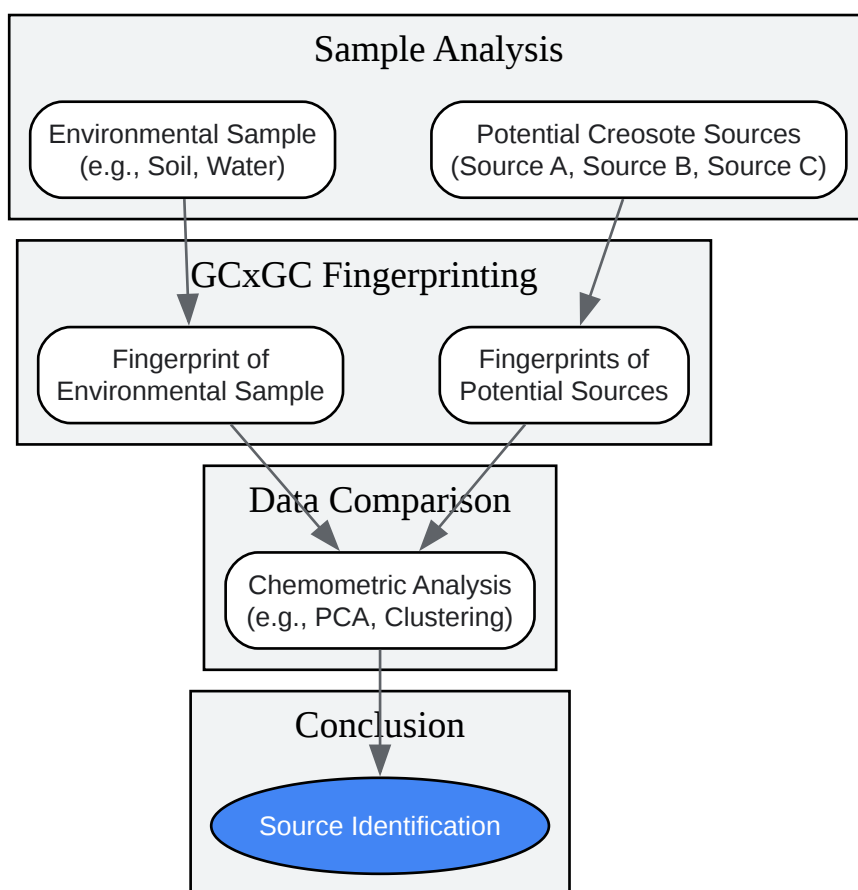
Experimental Workflow for GCxGC **Creosote** Fingerprinting



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Caption: Experimental workflow for **creosote** fingerprinting using GCxGC-TOFMS.

Logical Relationship for **Creosote** Source Identification



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Caption: Logical workflow for **creosote** source identification via GCxGC fingerprinting.

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References

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